![molecular formula C18H15ClN2O2 B3032623 3-(4-chlorobenzyl)-4-hydroxy-1-(4-pyridinylmethyl)-2(1H)-pyridinone CAS No. 303994-51-6](/img/structure/B3032623.png)
3-(4-chlorobenzyl)-4-hydroxy-1-(4-pyridinylmethyl)-2(1H)-pyridinone
Overview
Description
The compounds I found are N-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-N-(4-pyridinylmethyl)amine and N-{3-[(4-chlorobenzyl)oxy]benzyl}-N-(4-pyridinylmethyl)amine . These compounds have similar structures to the one you mentioned, with a chlorobenzyl group and a pyridinylmethyl group.
Molecular Structure Analysis
The molecular formula of N-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-N-(4-pyridinylmethyl)amine is C21H21ClN2O2 , and for N-{3-[(4-chlorobenzyl)oxy]benzyl}-N-(4-pyridinylmethyl)amine it’s C20H19ClN2O . These formulas indicate the presence of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms in the molecules.Physical And Chemical Properties Analysis
The molecular weight of N-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-N-(4-pyridinylmethyl)amine is 368.85664 , and for N-{3-[(4-chlorobenzyl)oxy]benzyl}-N-(4-pyridinylmethyl)amine it’s 338.83066 .Scientific Research Applications
- Researchers have investigated the potential of this compound as an anticancer agent. Its ability to inhibit specific enzymes involved in cell proliferation and survival makes it a promising candidate for cancer therapy .
- The compound displays anti-inflammatory properties by modulating key signaling pathways involved in inflammation. It inhibits the production of pro-inflammatory molecules, making it relevant for conditions like rheumatoid arthritis and inflammatory bowel diseases .
- It may enhance neuronal survival, reduce oxidative stress, and mitigate neuroinflammation, potentially slowing down disease progression .
- Oxidative stress contributes to various health issues. This compound has demonstrated antioxidant activity, scavenging free radicals and protecting cells from oxidative damage .
- Some studies suggest that this compound may have cardiovascular benefits. It can relax blood vessels, potentially improving blood flow and reducing hypertension .
- Preliminary research indicates that the compound exhibits antiviral effects against certain viruses. It interferes with viral replication and entry into host cells .
Anticancer Properties
Anti-inflammatory Effects
Neuroprotective Activity
Antioxidant Potential
Cardiovascular Applications
Antiviral Activity
While these six applications highlight the versatility of 3-(4-chlorobenzyl)-4-hydroxy-1-(4-pyridinylmethyl)-2(1H)-pyridinone, it’s essential to recognize that ongoing research may uncover additional uses. Scientists continue to explore its pharmacological properties, safety, and efficacy, paving the way for potential therapeutic breakthroughs . If you’d like more information on any specific application or have further questions, feel free to ask!
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-4-hydroxy-1-(pyridin-4-ylmethyl)pyridin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c19-15-3-1-13(2-4-15)11-16-17(22)7-10-21(18(16)23)12-14-5-8-20-9-6-14/h1-10,22H,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWAPACCQEPQYJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=C(C=CN(C2=O)CC3=CC=NC=C3)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601143671 | |
Record name | 3-[(4-Chlorophenyl)methyl]-4-hydroxy-1-(4-pyridinylmethyl)-2(1H)-pyridinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601143671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorobenzyl)-4-hydroxy-1-(4-pyridinylmethyl)-2(1H)-pyridinone | |
CAS RN |
303994-51-6 | |
Record name | 3-[(4-Chlorophenyl)methyl]-4-hydroxy-1-(4-pyridinylmethyl)-2(1H)-pyridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=303994-51-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(4-Chlorophenyl)methyl]-4-hydroxy-1-(4-pyridinylmethyl)-2(1H)-pyridinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601143671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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